4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride
Description
Historical Context and Development
The compound 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride emerged as a structurally unique heterocyclic molecule in the late 20th century, with early synthetic efforts documented in the 1990s. Initial interest stemmed from its potential as a pharmacophore in cardiovascular and neurological therapeutics. A pivotal milestone was its identification in patent literature (EP0994857A1) as a key intermediate for synthesizing NHE-1 (Na+/H+ exchanger) inhibitors, which demonstrated cardioprotective properties in preclinical models. By the mid-2000s, optimized synthetic routes enabled its use in developing subtype-selective ion channel modulators, particularly for neurological disorders. Recent advances (post-2020) have focused on crystallographic characterization of its salt form, revealing enhanced aqueous solubility compared to the free base.
Classification in Heterocyclic Chemistry
This compound belongs to the bicyclic heterocycle family, combining two distinct ring systems:
The imidazole ring contributes aromatic stability and hydrogen-bonding capacity, while the piperidine moiety introduces stereochemical diversity and basicity. This hybrid structure enables dual interactions with biological targets, such as enzymes requiring both planar aromatic recognition and three-dimensional binding pocket engagement.
Nomenclature and Identification Systems
Systematic Nomenclature
Structural Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | CC1=C(N=CN1)C2CCNCC2.Cl.Cl |
| InChIKey | HHBAOQCGVQTAAT-UHFFFAOYSA-N |
| Molecular formula | C₉H₁₇Cl₂N₃ |
| Molecular weight | 238.15 g/mol |
Spectroscopic characterization typically employs:
Significance in Imidazole-Piperidine Compound Research
The compound’s hybrid architecture has made it a cornerstone in medicinal chemistry:
Pharmacological Applications
Advantages Over Monocyclic Analogs
- Enhanced bioavailability : The dihydrochloride salt improves water solubility by >50-fold compared to non-ionic forms.
- Stereochemical tunability : Piperidine’s chair conformation allows axial/equatorial positioning of substituents, optimizing target engagement.
- Metabolic stability : Methyl substitution at C5 of imidazole reduces CYP450-mediated oxidation.
Recent studies (2023–2025) highlight its utility in covalent inhibitor design, where the imidazole nitrogen acts as a nucleophile anchor for electrophilic warheads. This has spurred development of proteolysis-targeting chimeras (PROTACs) targeting neurodegenerative disease proteins.
Properties
IUPAC Name |
4-(5-methyl-1H-imidazol-4-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBAOQCGVQTAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of reagents such as glyoxal, ammonia, and alpha halo-ketones under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different functional groups onto the imidazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable building block for the synthesis of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions : The nitrogen atoms in the piperidine and imidazole rings facilitate these reactions.
- Acylation and alkylation : These transformations expand the compound's potential applications in drug development.
Research indicates that 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride exhibits significant biological activities:
- Enzyme Inhibition : The compound has been identified as an effective inhibitor for specific enzymes involved in neurotransmission, which may lead to therapeutic effects in neurological disorders .
- Cognitive Enhancement : Modifications to the imidazole ring have shown improved binding affinity to glycine transporters, suggesting potential applications in treating mood disorders and enhancing cognitive function .
- Anticancer Activity : Preclinical studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against melanoma cell lines, with IC50 values ranging from 2.6 to 3.9 μM, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives. The following table summarizes key findings from notable research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer properties | Significant inhibition of melanoma cell proliferation (IC50 = 2.6–3.9 μM) |
| Study 2 | Cognitive enhancement | Modifications improved binding affinity to glycine transporters |
| Study 3 | Enzyme inhibition | Effective inhibition of specific enzymes involved in neurotransmission |
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to interact with enzymes and receptors, modulating their activity . For example, they can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole-Piperidine Scaffolds
4-(4-Methyl-1H-Imidazol-5-yl)Piperidine Hydrochloride (CAS 1246551-65-4)
- Structure : Positional isomer of the target compound, with the methyl group at the 5-position of the imidazole and the piperidine linked at the 4-position.
- Molecular Formula: C₉H₁₆ClN₃ (monohydrochloride).
- Molecular Weight : 201.7 g/mol.
- Key Difference : The methyl group’s position on the imidazole ring (5 vs. 4) may alter steric hindrance and electronic effects, impacting receptor binding and metabolic stability .
4-[(2-Piperidin-4-yl-1H-Imidazol-1-yl)Methyl]Pyridine Dihydrochloride (CAS 1992996-26-5)
- Structure : Incorporates a pyridine ring connected via a methylene bridge to the imidazole-piperidine core.
Cimetidine Hydrochloride (CAS 52378-40-2)
- Structure: Features a cyanoguanidine group and a methylthioethyl side chain attached to the imidazole-piperidine core.
- Pharmacological Role : H₂ receptor antagonist used for gastric acid suppression.
- Key Difference: The cyanoguanidine group in cimetidine is critical for H₂ receptor antagonism, a feature absent in the target compound, suggesting divergent therapeutic applications .
Piperidine Derivatives with Varied Substituents
3-Amino-4-(Dimethoxybenzyloxyimino)Piperidine Dihydrochlorides (e.g., 13c–13g)
- Structural Features: Piperidine derivatives with substituted benzyloxyimino groups (e.g., 2',5'-dimethoxy, 3',4'-methylenedioxy).
- Physicochemical Data :
- 13c : Melting point 189–192°C; MS-ESI m/z 278 (M+H)⁺.
- 13g : Melting point 201–204°C; MS-ESI m/z 292 (M+H)⁺.
4-(3,4-Dichlorobenzyl)Piperidine Hydrochloride (CAS 1171138-69-4)
Pharmacologically Active Piperidine Salts
Levocetirizine Dihydrochloride (CAS 130018-87-0)
- Structure : Piperazine ring substituted with a chlorophenyl-benzyl group and an ethoxyacetic acid chain.
- Molecular Weight : 461.81 g/mol.
- Pharmacological Role : H₁ receptor antagonist for allergy treatment.
- Key Difference : The carboxylic acid group in levocetirizine enhances polarity and plasma protein binding, contrasting with the target compound’s lack of ionizable acidic/basic groups beyond the dihydrochloride salt .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₉H₁₅Cl₂N₃* | ~228.1 (estimated) | Not reported | 5-Methylimidazole, dihydrochloride |
| 4-(4-Methyl-1H-Imidazol-5-yl)Piperidine HCl | C₉H₁₆ClN₃ | 201.7 | Not reported | 4-Methylimidazole, hydrochloride |
| Cimetidine HCl | C₁₀H₁₆N₆S·HCl | 288.2 | 141–143 | Cyanoguanidine, methylthioethyl |
| 13c (Dimethoxy derivative) | C₁₃H₂₀Cl₂N₃O₂ | 321.2 | 189–192 | 2',5'-Dimethoxybenzyloxyimino |
*Estimated based on structural analogy.
Key Observations :
- The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to monohydrochloride analogues (e.g., 4-(4-methyl-1H-imidazol-5-yl)piperidine HCl) .
Biological Activity
4-(5-Methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a compound that belongs to a class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Imidazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
- Antibacterial Activity : These compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Similar to their antibacterial properties, imidazole derivatives also demonstrate antifungal effects, making them candidates for treating fungal infections .
- Anti-inflammatory Effects : The compound is associated with anti-inflammatory activities, which may be beneficial in conditions characterized by inflammation.
- Antitumor Activity : Research indicates that imidazole derivatives can inhibit tumor cell proliferation, suggesting potential use in cancer therapy .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Imidazole derivatives often act as inhibitors of specific enzymes involved in critical biochemical pathways. For instance, they have been studied for their ability to inhibit lipoxygenase, an enzyme implicated in inflammatory responses .
- Cell Signaling Pathways : The compound may modulate different signaling pathways such as the ERK5 mitogen-activated protein kinase pathway, which is crucial for cellular proliferation and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimicrobial Activity Study : A study evaluated the antibacterial properties of various piperidine derivatives, including those containing the imidazole moiety. Results indicated that modifications on the piperidine ring enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Research into imidazole derivatives has shown promise in cancer treatment. For example, compounds were found to significantly reduce cell viability in tumor cell lines through apoptosis induction mechanisms .
- Inflammation Models : In vivo studies using animal models demonstrated that imidazole derivatives could reduce inflammation markers significantly, suggesting their potential as anti-inflammatory agents .
Data Tables
Q & A
Q. What are the standard synthetic routes for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride?
The synthesis typically involves functionalizing the piperidine ring with a methylimidazole moiety. A common approach is to react 4-piperidone derivatives with 5-methyl-1H-imidazole-4-carboxaldehyde under reductive amination conditions (e.g., using sodium cyanoborohydride in methanol) . Post-synthesis, the free base is converted to the dihydrochloride salt via HCl gas or concentrated HCl in anhydrous ethanol. Purification often employs recrystallization or column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and light-sensitive. Store it in a tightly sealed container under inert gas (argon/nitrogen) at –20°C, away from moisture and oxidizing agents . For handling, use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Stability tests (TGA/DSC) indicate decomposition above 200°C, but routine monitoring via HPLC is advised for long-term storage .
Q. What analytical techniques are essential for confirming purity and structure?
- NMR : - and -NMR should confirm proton environments (e.g., piperidine ring protons at δ 1.5–2.8 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 179.1 (free base) and [M+2H] at m/z 180.6 (dihydrochloride) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. How can computational strategies predict optimal reaction conditions for synthesizing derivatives?
Quantum mechanical calculations (DFT) can model transition states to identify favorable reaction pathways. For example, ICReDD’s reaction path search methods combine quantum chemical calculations with machine learning to optimize parameters like solvent polarity (ε), temperature (ΔG‡), and catalyst loading . Reaction feasibility is validated via in silico screening (e.g., Gaussian 16) before lab testing, reducing trial-and-error iterations .
Q. What methodologies resolve contradictions in reported solubility or reactivity data?
Conflicting solubility data (e.g., in water vs. DMSO) can arise from polymorphic forms or residual solvents. To resolve this:
- Perform dynamic light scattering (DLS) to detect aggregates.
- Use Karl Fischer titration to quantify water content.
- Compare powder XRD patterns to identify crystalline vs. amorphous phases . For reactivity discrepancies (e.g., sulfonation yields), design a fractional factorial experiment varying pH, temperature, and reagent stoichiometry .
Q. How can NMR and mass spectrometry data distinguish between regioisomers or degradation products?
- 2D NMR (HSQC, HMBC) : Correlate - couplings to confirm imidazole substitution patterns (e.g., distinguishing 4- vs. 5-methyl positions) .
- High-Resolution MS/MS : Fragment ions (e.g., loss of HCl) differentiate dihydrochloride salts from monohydrochloride byproducts. For degradation studies, track m/z shifts indicative of oxidation (e.g., +16 Da for hydroxylation) .
Q. What strategies optimize bioactivity studies targeting imidazole-piperidine pharmacophores?
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., histamine H or serotonin 5-HT). Focus on hydrogen bonding (imidazole N–H) and hydrophobic contacts (piperidine ring) .
- SAR Analysis : Synthesize analogs with varied substituents (e.g., 5-ethylimidazole, 3-methylpiperidine) and test in vitro (IC assays) to map critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
